3-Amino-3-(3-hydroxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(3-hydroxyphenyl)propanoic acid is a beta-amino acid comprising propionic acid with amino and 3-hydroxyphenyl groups attached at the 3-position. This compound is known for its role as a bacterial metabolite and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that is a bacterial metabolite . It is a flavonoid metabolite formed by human microflora It has been found to have an impact on cellular lipid metabolism and inflammation .
Mode of Action
The compound has been found to inhibit the expression of E-selectin in human aortic endothelial cells (HAEC), thereby reducing the adhesion of monocytes to endothelial cells . This inhibition is achieved through the suppression of the NF-κB pathway , providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as potential therapeutics for atherosclerosis .
Biochemical Pathways
The compound is a metabolite of procyanidin A2 (PCA2), a type of flavonoid . It plays a role in regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation
Pharmacokinetics
It is known that the compound is a microbial metabolite of dietary flavonoids , suggesting that it is formed in the body following the ingestion of these compounds.
Result of Action
The compound has been found to reduce the adhesion of monocytes to endothelial cells , which is a key step in the development of atherosclerosis. By inhibiting this process, the compound may help to prevent or slow the progression of this disease. Additionally, the compound has been found to have antioxidant properties , which could help to protect cells from damage caused by reactive oxygen species.
Action Environment
The compound is stable at room temperature and should be kept in a dark place in an inert atmosphere As a microbial metabolite, the presence and activity of specific types of bacteria in the gut could potentially influence the formation and action of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-3-(3-hydroxyphenyl)propanoic acid are largely determined by its structure. The compound contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group, which distinguishes one amino acid from the next, can have an effect on the overall structure and function of a protein
Cellular Effects
Some derivatives of the compound have been found to reduce cell viability and suppress cell migration in vitro . These compounds also showed favorable cytotoxicity properties towards noncancerous cells .
Molecular Mechanism
It has been suggested that the compound could serve as a novel scaffold for the development of novel anticancer and antioxidant candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-(3-hydroxyphenyl)propanoic acid can be synthesized from malonic acid and 3-hydroxybenzaldehyde. The reaction involves the condensation of these two compounds, followed by decarboxylation and reduction steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-3-(3-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a bacterial metabolite and its effects on microbial metabolism.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the preparation of environmentally friendly adhesives and other materials
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group at the 4-position.
3-(3-Hydroxyphenyl)propanoic acid: Lacks the amino group.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group at the 4-position and lacks the amino group
Uniqueness
3-Amino-3-(3-hydroxyphenyl)propanoic acid is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-amino-3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377435 | |
Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26049-12-7, 102872-33-3 | |
Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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